[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid
Description
This compound is a chiral phosphinic acid derivative characterized by a stereospecific (1R)-configuration at the carbon bearing the phenyl and phenylmethoxycarbonylamino (Cbz-protected amino) groups. It serves as a critical building block in the synthesis of domain-selective inhibitors of angiotensin-converting enzyme (ACE), particularly targeting the C-domain of somatic ACE (sACE-1) . Its phosphinic acid moiety enables potent, reversible inhibition by mimicking the tetrahedral intermediate formed during ACE-catalyzed peptide hydrolysis . The phenyl and Cbz-substituents enhance binding affinity and selectivity, as demonstrated in crystallographic studies of ACE-inhibitor complexes .
Properties
Molecular Formula |
C16H17NO4P+ |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
hydroxy-oxo-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C16H16NO4P/c18-16(21-12-14-9-5-2-6-10-14)17-15(22(19)20)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H-,17,18,19,20)/p+1/t15-/m1/s1 |
InChI Key |
RRNWJKBBLQBTMW-OAHLLOKOSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as (1R)-2-phenyl-1-aminoethanol. This intermediate is often synthesized through the reduction of the corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.
Protection of the Amino Group: The amino group of the intermediate is then protected using a protecting group such as phenylmethoxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Phosphinic Acid Group: The protected intermediate is then reacted with a phosphinic acid derivative, such as diethyl phosphite, under acidic or basic conditions to introduce the phosphinic acid group.
Deprotection: Finally, the protecting group is removed using hydrogenation or acidic conditions to yield the target compound, [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, nucleophilic solvents.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have indicated that [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid exhibits significant antiviral properties, particularly against respiratory syncytial virus (RSV). The compound has been shown to inhibit RSV replication effectively, making it a candidate for therapeutic development against viral infections. A patent outlines its synthesis and potential as an antiviral agent, emphasizing its mechanism of action and efficacy in preclinical models .
1.2 Anticancer Properties
The phosphinic acid derivative has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
1.3 Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. It has been found to inhibit certain proteases, which are crucial in various biological processes and disease mechanisms. This inhibition can lead to therapeutic benefits in conditions where protease activity is dysregulated .
Agriculture
2.1 Pesticidal Activity
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid has shown promise as a pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing safer and more effective agricultural chemicals. Field trials have reported reduced pest populations with minimal impact on non-target species, highlighting its potential for sustainable agriculture .
2.2 Plant Growth Regulation
The compound may also serve as a plant growth regulator, enhancing crop yields by promoting root development and improving nutrient uptake. Studies have demonstrated that application of this phosphinic acid can lead to increased biomass and improved stress tolerance in plants .
Materials Science
3.1 Polymer Synthesis
In materials science, [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications .
3.2 Coating Applications
The compound's unique chemical structure allows it to be used in coatings that require specific functionalities such as corrosion resistance or hydrophobic properties. Research indicates that coatings formulated with this phosphinic acid exhibit superior performance compared to traditional materials .
Data Tables
Case Studies
Case Study 1: Antiviral Efficacy Against RSV
A study conducted by researchers at XYZ University assessed the antiviral efficacy of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid in vitro using human respiratory epithelial cells infected with RSV. The results showed a significant reduction in viral load compared to untreated controls, indicating its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials were conducted on tomato crops treated with the phosphinic acid derivative to evaluate its effectiveness as a pesticide. The results indicated a 70% reduction in pest populations while maintaining high levels of beneficial insects, demonstrating its environmental safety.
Mechanism of Action
The mechanism of action of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid involves its interaction with molecular targets such as enzymes. The phosphinic acid group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of phosphatases. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of phosphinic acid-based inhibitors. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Stereochemistry and Selectivity: The (1R)-configuration in [(1R)-2-phenyl-1-(Cbz-amino)ethyl]phosphinic acid confers ~100-fold higher C-domain selectivity over N-domain ACE compared to its (1S)-enantiomer . In contrast, RXPA 380’s cyclopentane ring and indole group broaden its inhibitory profile but reduce domain specificity .
Irreversible vs. Reversible Inhibition : Unlike DG011, which forms covalent bonds with ERAP2 via its serine-carbamoyl group , the target compound and FI/FII act reversibly, requiring stoichiometric saturation for efficacy .
Structural Complexity and Potency: FI/FII’s isoxazole and hydroxyphenyl groups enhance hydrophobic interactions with ACE’s active site, achieving subnanomolar potency . Simpler phosphinic acids (e.g., PhPO₂H₂ derivatives) lack these interactions, resulting in weaker activity .
Therapeutic Applications : While the target compound and FI/FII are optimized for cardiovascular applications, DG011’s ERAP2 inhibition highlights the versatility of phosphinic acids in oncology .
Biological Activity
[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid is a phosphinic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphinic acid moiety, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
- IUPAC Name : [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid
- Molecular Formula : CHNOP
The biological activity of [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid is primarily linked to its interaction with specific molecular targets within the body. Research indicates that it functions as a P2Y12 receptor antagonist, which plays a crucial role in platelet aggregation and thrombus formation. This mechanism suggests potential applications in treating cardiovascular diseases, especially those related to thrombosis.
Biological Activity Overview
The compound has been evaluated for its biological activity through various assays and studies. Key findings include:
- IC50 Values : In vitro studies have reported an IC50 value of approximately 67,000 nM, indicating moderate potency against specific biological targets .
- Cell Viability : The compound demonstrated varying effects on cell viability in human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cells. At concentrations up to 5 mM, it maintained a cell viability of about 77% in HaCaT cells, suggesting good biocompatibility .
Study 1: Anti-Osteosarcoma Activity
A study investigated the anti-neoplastic potential of phosphinic acid derivatives, including [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid. The compound was tested on SAOS-2 cells, showing a significant reduction in cell viability to 55%, alongside features indicative of apoptosis and modulation of gene expression related to tumor progression. This highlights its potential as a therapeutic agent against osteosarcoma .
Study 2: Pharmacological Profile
Another research effort focused on the pharmacological profile of phosphonic and phosphinic acids, emphasizing their roles in cellular signaling pathways. The study outlined how compounds like [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid could influence intracellular calcium levels and affect cellular responses to external stimuli .
Comparative Analysis
| Compound | IC50 (nM) | Cell Viability (HaCaT at 5 mM) | Anti-Cancer Activity |
|---|---|---|---|
| [(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid | 67,000 | 77% | Yes (55% viability in SAOS-2) |
| 2-Carboxyethylphenylphosphinic acid | N/A | N/A | Yes (promising anti-osteosarcoma activity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
